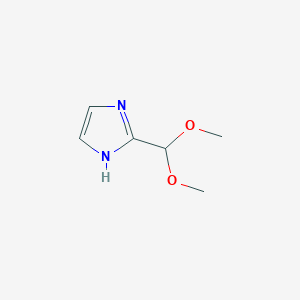

2-(dimethoxymethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-9-6(10-2)5-7-3-4-8-5/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSLAGQNEMWAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472733 | |

| Record name | 2-(dimethoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112655-19-3 | |

| Record name | 2-(dimethoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-(Dimethoxymethyl)-1H-imidazole

Executive Summary

This guide details the synthesis, characterization, and synthetic utility of 2-(dimethoxymethyl)-1H-imidazole (CAS: 112655-19-3). Functioning as the dimethyl acetal of imidazole-2-carboxaldehyde, this compound serves as a critical "masked" aldehyde in medicinal chemistry. Its primary value lies in its stability under basic and nucleophilic conditions—allowing for N-alkylation or C4/C5 functionalization—while remaining readily convertible back to the reactive formyl group via acid hydrolysis.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The acetal functionality significantly alters the physicochemical profile compared to its parent aldehyde, notably improving solubility in organic solvents and removing the electrophilic nature of the carbonyl carbon.

| Property | Data |

| IUPAC Name | 2-(Dimethoxymethyl)-1H-imidazole |

| Common Name | Imidazole-2-carboxaldehyde dimethyl acetal |

| CAS Number | 112655-19-3 |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| Physical State | Viscous oil or low-melting solid (Parent aldehyde mp: ~205°C) |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; Moderate water solubility |

| pKa (Est.) | ~7.0 (Imidazole NH), ~14.5 (Deprotonation of NH) |

Part 2: Synthesis Strategy

The synthesis of 2-(dimethoxymethyl)-1H-imidazole is typically a two-stage process:

-

Formylation: Introduction of the aldehyde group at the C2 position (if starting from imidazole).

-

Acetalization: Protection of the aldehyde using methanol and an acid catalyst.

Synthetic Pathway Diagram[4]

Figure 1: Synthetic route from imidazole to the target acetal.[1] The acetalization step (red to green) is the focus of this guide.

Detailed Experimental Protocol: Acetalization

Objective: Convert imidazole-2-carboxaldehyde to 2-(dimethoxymethyl)-1H-imidazole.

Reagents:

-

Imidazole-2-carboxaldehyde (1.0 eq)

-

Methanol (Anhydrous, 20-30 volumes)

-

Trimethyl orthoformate (TMOF) (1.5 eq) - Acts as a water scavenger to drive equilibrium.

-

p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ (0.05 eq, catalytic)

-

Sodium Bicarbonate (NaHCO₃) (Solid, for quenching)[2]

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve imidazole-2-carboxaldehyde in anhydrous methanol.

-

Addition: Add trimethyl orthoformate (TMOF) followed by the catalytic acid (p-TsOH).

-

Note: TMOF is preferred over simple refluxing to drive the reaction to completion by chemically consuming the water produced.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM). The aldehyde spot (lower R_f) should disappear, replaced by the less polar acetal spot.

-

Quench (Critical): Cool the reaction to 0°C. Add solid NaHCO₃ and stir for 30 minutes to neutralize the acid catalyst completely.

-

Warning: Do not add aqueous acid or quench with water before neutralization. Acetals are extremely acid-labile; acidic aqueous workup will revert the product to the aldehyde.

-

-

Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically sufficiently pure. If necessary, purify via short-path distillation or rapid silica filtration using a basic eluent (e.g., DCM/MeOH + 1% Et₃N) to prevent hydrolysis on the silica surface.

Part 3: Characterization (NMR Spectroscopy)[2]

The conversion from aldehyde to acetal is easily monitored by ¹H NMR. The disappearance of the downfield aldehyde proton and the appearance of the acetal methine and methoxy signals are diagnostic.

| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-CH | Acetal Methine | 5.50 – 5.65 | Singlet (s) | 1H |

| -OCH₃ | Methoxy Groups | 3.30 – 3.45 | Singlet (s) | 6H |

| C4/C5-H | Imidazole Ring | 7.00 – 7.20 | Singlet/Multiplet | 2H |

| N-H | Imidazole NH | 10.0 – 13.0 | Broad (s) | 1H |

Note: The aldehyde proton of the starting material would appear at ~9.6–9.8 ppm. Its absence confirms full conversion.

Part 4: Stability & Reactivity Profile

The utility of 2-(dimethoxymethyl)-1H-imidazole relies on its orthogonal stability profile. It survives conditions that would destroy an aldehyde (e.g., strong nucleophiles, oxidants) but can be removed when necessary.

Stability Matrix

| Condition | Stability | Notes |

| Aqueous Acid (pH < 4) | Unstable | Rapid hydrolysis to aldehyde. |

| Aqueous Base (pH > 10) | Stable | Resistant to hydrolysis. |

| Nucleophiles (R-Li, R-MgX) | Stable | Requires N-protection first (to prevent N-deprotonation). |

| Reducing Agents (NaBH₄) | Stable | Aldehydes reduce to alcohols; acetals do not. |

Protection/Deprotection Cycle Diagram

Figure 2: The protection cycle allowing modification of the imidazole ring without affecting the carbonyl equivalent.

Part 5: Applications in Drug Development

N-Alkylation Selectivity

Direct alkylation of imidazole-2-carboxaldehyde is often complicated by the electron-withdrawing nature of the aldehyde, which reduces the nucleophilicity of the ring nitrogens, and competitive reactions (e.g., aldol-like side reactions).

-

Advantage: The acetal group is less electron-withdrawing than the formyl group, making the imidazole nitrogen more nucleophilic and facilitating smoother N-alkylation with alkyl halides.

C-Lithiation Strategy

If the N1 position is protected (e.g., with a SEM group), the C2-acetal group directs lithiation to the C5 position. This allows for the introduction of substituents at C5, which is difficult to achieve on the unprotected aldehyde.

Storage

Imidazole-2-carboxaldehyde can be unstable over long periods (oxidation to carboxylic acid). The dimethyl acetal serves as a stable storage form that can be hydrolyzed immediately prior to use.

References

-

Synthesis of Imidazole-2-carboxaldehyde

-

Organic Syntheses, Coll.[3] Vol. 5, p.642 (1973); Vol. 46, p.43 (1966).

-

Source:

-

-

General Acetalization Protocols

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Source:

-

Use in Medicinal Chemistry (Imidazole Derivatives)

- Zhang, L., et al. (2020). "Synthesis of Imidazole-Based Medicinal Molecules." Molecules.

-

Source:

-

Chemical Properties & Safety Data

- PubChem Compound Summary for CID 12626079 (2-(Dimethoxymethyl)-1H-imidazole).

-

Source:

Sources

Spectroscopic Data of 2-(dimethoxymethyl)-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(dimethoxymethyl)-1H-imidazole is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of various pharmaceutical agents and functional materials. Its structural elucidation and purity assessment are paramount in drug development and quality control, necessitating a thorough understanding of its spectroscopic properties. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(dimethoxymethyl)-1H-imidazole. As a Senior Application Scientist, this document is structured to offer not just the data, but also the underlying scientific rationale for the observed spectral features and the experimental protocols to obtain them, ensuring both technical accuracy and practical utility.

The imidazole ring is a fundamental motif in many biologically active molecules, and the dimethoxymethyl substituent at the 2-position introduces specific spectroscopic signatures that are crucial for its identification and characterization.[1] This guide will delve into the detailed interpretation of these signatures, providing a self-validating framework for researchers working with this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(dimethoxymethyl)-1H-imidazole, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(dimethoxymethyl)-1H-imidazole is expected to show distinct signals for the imidazole ring protons, the methine proton of the acetal group, and the methyl protons of the methoxy groups.

Predicted ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole N-H | ~10-12 | Broad Singlet | - |

| Imidazole H-4/H-5 | ~7.1-7.7 | Singlet/Doublet | ~1.0 |

| Acetal CH | ~5.5 | Singlet | - |

| Methoxy CH₃ | ~3.3 | Singlet | - |

Interpretation and Causality:

-

Imidazole N-H: The proton attached to the nitrogen of the imidazole ring is acidic and often exchanges with residual water or other labile protons in the solvent, leading to a broad signal at a downfield chemical shift (typically >10 ppm). Its exact position and broadness are highly dependent on the solvent, concentration, and temperature.

-

Imidazole H-4 and H-5: In the absence of substitution at the 4 or 5 position, these two protons are chemically equivalent in a time-averaged sense due to tautomerism, often resulting in a single signal.[2] However, in some cases, they may appear as two distinct signals, typically as doublets with a small coupling constant (J ≈ 1.0 Hz).[3] Their chemical shift is in the aromatic region, generally between 7.1 and 7.7 ppm.[4]

-

Acetal CH: The methine proton of the dimethoxymethyl group is a key signature. Being attached to a carbon bonded to two oxygen atoms, it is significantly deshielded and is expected to appear as a sharp singlet around 5.5 ppm.

-

Methoxy CH₃: The six protons of the two methoxy groups are chemically equivalent and will give rise to a sharp singlet at approximately 3.3 ppm.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(dimethoxymethyl)-1H-imidazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Instrument Setup: The spectrum should be acquired on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~145-150 |

| Imidazole C-4/C-5 | ~120-128 |

| Acetal CH | ~100-105 |

| Methoxy CH₃ | ~53-55 |

Interpretation and Causality:

-

Imidazole C-2: The carbon at the 2-position of the imidazole ring, being flanked by two nitrogen atoms and attached to the electron-withdrawing dimethoxymethyl group, is the most deshielded of the ring carbons, appearing in the range of 145-150 ppm.

-

Imidazole C-4 and C-5: Similar to the protons, the C-4 and C-5 carbons can be equivalent due to tautomerism and appear as a single peak in the aromatic region, typically between 120-128 ppm.[2]

-

Acetal CH: The acetal carbon is highly deshielded due to the two attached oxygen atoms and resonates at a characteristic downfield position, typically around 100-105 ppm.

-

Methoxy CH₃: The carbons of the methoxy groups are in the typical range for sp³-hybridized carbons attached to an oxygen atom, appearing around 53-55 ppm.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrum is acquired on the same FT-NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

A significantly larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3400 | N-H stretch (imidazole) | Medium, Broad |

| ~2950-3000 | C-H stretch (aromatic) | Medium |

| ~2850-2950 | C-H stretch (aliphatic) | Medium |

| ~1670 | C=N stretch (imidazole) | Medium |

| ~1450-1550 | C=C stretch (imidazole) | Medium |

| ~1050-1150 | C-O stretch (acetal) | Strong |

Interpretation and Causality:

-

N-H Stretch: The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹.[5] The broadening is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and methine groups will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring give rise to absorptions in the 1450-1670 cm⁻¹ region.[5]

-

C-O Stretch: The most characteristic feature for the dimethoxymethyl group is the strong C-O stretching absorption of the acetal, which is expected in the 1050-1150 cm⁻¹ region.

Experimental Protocol for FTIR:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid or liquid sample with minimal preparation.[6]

-

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure solvent/KBr) is recorded first.

-

Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₃]⁺ |

| 81 | [M - CH(OCH₃)₂]⁺ |

| 68 | [Imidazole]⁺ |

Interpretation and Causality:

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 142 corresponds to the molecular weight of 2-(dimethoxymethyl)-1H-imidazole. The intensity of this peak can vary depending on the ionization energy.

-

[M - OCH₃]⁺: Loss of a methoxy radical (•OCH₃) from the molecular ion is a common fragmentation pathway for acetals, leading to a fragment at m/z 111.

-

[M - CH(OCH₃)₂]⁺: Cleavage of the bond between the imidazole ring and the dimethoxymethyl group would result in the imidazole cation radical at m/z 81.

-

[Imidazole]⁺: Further fragmentation can lead to the formation of the stable imidazole cation at m/z 68. The imidazole ring itself is relatively stable to fragmentation.[7]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and for volatile or soluble compounds.[8]

-

Ionization: Electron Ionization (EI) is a common technique for small molecules, typically using an electron energy of 70 eV.[9] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

IV. Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the structure of 2-(dimethoxymethyl)-1H-imidazole and its key spectroscopic features.

Caption: Correlation of the molecular structure of 2-(dimethoxymethyl)-1H-imidazole with its characteristic NMR, IR, and MS data.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 2-(dimethoxymethyl)-1H-imidazole. The combination of ¹H and ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous confirmation of the molecule's structure. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings. This in-depth guide serves as a valuable resource for scientists and professionals, enabling them to confidently work with and characterize this important chemical intermediate.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 30, 2024, from [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals. Retrieved January 30, 2024, from [Link]

-

Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. (n.d.). Semantic Scholar. Retrieved January 30, 2024, from [Link]

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (1983). Indian Journal of Chemistry. Retrieved January 30, 2024, from [Link]

-

Synthesis and characterization of homoleptic ruthenium(II) imidazole complexes, and a carbonyl species derived by CO abstraction from DMF. (1998). Canadian Journal of Chemistry. Retrieved January 30, 2024, from [Link]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Infrared Spectra of final compound (C). (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved January 30, 2024, from [Link]

-

Electron impact studies. XII. Mass spectra of substituted imidazoles. (1968). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. (2023). OpenStax. Retrieved January 30, 2024, from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2016). National Institutes of Health. Retrieved January 30, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-(dimethoxymethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This comprehensive technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(dimethoxymethyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the theoretical principles governing the spectrum, predicted chemical shifts, and coupling constants. Furthermore, this guide presents a field-proven, step-by-step protocol for the acquisition of high-quality ¹H NMR data for this and structurally related heterocyclic compounds, ensuring reproducibility and scientific rigor. Visual aids, including a detailed molecular structure and a workflow diagram, are provided to enhance understanding.

Introduction: The Significance of 2-(dimethoxymethyl)-1H-imidazole in Medicinal Chemistry

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The substituent at the 2-position of the imidazole ring plays a critical role in modulating its biological activity. 2-(dimethoxymethyl)-1H-imidazole serves as a key synthetic intermediate, where the dimethoxymethyl group acts as a protected aldehyde. This allows for subsequent chemical transformations to introduce diverse functionalities at the C2 position, making it a valuable building block in the synthesis of novel therapeutic agents.

A thorough understanding of the structural characteristics of this intermediate is paramount for quality control and reaction monitoring. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-(dimethoxymethyl)-1H-imidazole, grounded in fundamental principles and data from analogous structures.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, experimentally verified ¹H NMR spectrum for 2-(dimethoxymethyl)-1H-imidazole is not readily found in the literature, a highly accurate prediction can be made based on the analysis of structurally similar compounds and established substituent effects in ¹H NMR spectroscopy. The predicted spectrum is expected to exhibit four distinct signals corresponding to the different proton environments in the molecule.

Molecular Structure and Proton Designations:

Caption: Molecular structure of 2-(dimethoxymethyl)-1H-imidazole with proton designations.

Imidazole Ring Protons (H4 and H5)

The H4 and H5 protons of the imidazole ring are expected to be in a similar chemical environment, but not identical. In unsubstituted imidazole, the H4 and H5 protons appear around δ 7.13 ppm, while the H2 proton is found further downfield at approximately δ 7.73 ppm in CDCl₃.[1] The introduction of a substituent at the C2 position removes the C2-H signal and influences the chemical shifts of the remaining ring protons.

The dimethoxymethyl group is an electron-withdrawing group due to the presence of the two oxygen atoms. This electronic effect will deshield the H4 and H5 protons, causing them to shift downfield compared to unsubstituted imidazole. Based on data for imidazole-2-carboxaldehyde, a close analog, the H4 and H5 protons are observed as a single signal at δ 7.34 ppm in DMSO-d₆.[2] A similar chemical shift range of δ 7.1-7.3 ppm is therefore predicted for the H4 and H5 protons of 2-(dimethoxymethyl)-1H-imidazole. Due to their similar chemical environments, these protons may appear as a singlet or a narrow multiplet.

Acetal Methine Proton (CH)

The methine proton of the dimethoxymethyl group is attached to a carbon atom bonded to two oxygen atoms and the C2 of the imidazole ring. This environment is highly deshielded. The chemical shift for such a proton in a dialkoxy acetal typically falls in the range of δ 5.0-5.5 ppm . Given the proximity to the electron-withdrawing imidazole ring, a chemical shift towards the lower end of this range, around δ 5.5 ppm , is a reasonable prediction. This signal is expected to be a singlet as there are no adjacent protons to couple with.

Methoxy Protons (OCH₃)

The six protons of the two methoxy groups are chemically equivalent due to free rotation around the C-O bonds. These protons are attached to carbon atoms bonded to an oxygen atom, which in turn is bonded to the acetal carbon. The typical chemical shift for methoxy protons in an acetal is in the range of δ 3.3-3.5 ppm . This signal will appear as a sharp singlet due to the equivalence of the six protons.

Imidazole NH Proton

The N-H proton of the imidazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, this proton is expected to be observed as a broad singlet in the range of δ 10-12 ppm . In protic solvents like D₂O or CD₃OD, this proton will exchange with the deuterium of the solvent and the signal will either disappear or become very broad.

Table 1: Predicted ¹H NMR Spectral Data for 2-(dimethoxymethyl)-1H-imidazole

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4/H5 | 7.1 - 7.3 | s or m | 2H |

| CH(OCH₃)₂ | ~ 5.5 | s | 1H |

| (OCH₃)₂ | ~ 3.4 | s | 6H |

| NH | 10 - 12 | br s | 1H |

Experimental Protocol: A Self-Validating System for High-Fidelity ¹H NMR Data Acquisition

The following protocol is designed to yield high-quality, reproducible ¹H NMR spectra for 2-(dimethoxymethyl)-1H-imidazole and similar heterocyclic compounds. This methodology emphasizes careful sample preparation and optimization of acquisition parameters to ensure the integrity of the resulting data.

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Materials and Reagents

-

2-(dimethoxymethyl)-1H-imidazole

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) of high purity (≥99.8 atom % D)

-

Internal standard (optional, e.g., tetramethylsilane - TMS)

-

NMR tubes (5 mm, high precision)

-

Glass Pasteur pipettes

-

Glass wool or a small cotton plug

-

Volumetric flasks and pipettes for quantitative analysis (if required)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(dimethoxymethyl)-1H-imidazole into a clean, dry vial.[3]

-

Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] DMSO-d₆ is often a good choice for imidazoles as it can solubilize a wide range of compounds and allows for the observation of the NH proton.

-

Gently swirl the vial to ensure complete dissolution of the sample.

-

Prepare a filter by placing a small plug of glass wool or cotton into the constriction of a Pasteur pipette.

-

Transfer the solution through the filter into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is crucial for obtaining high-resolution spectra.

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, a 30° or 45° pulse angle is a good starting point to ensure quantitative integration.[4] The acquisition time should be set to at least 2-4 seconds to ensure good digital resolution. A relaxation delay of 1-2 seconds is generally sufficient for small molecules.

-

Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration and the sensitivity of the instrument; 8 to 16 scans are typically adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum. If TMS was used as an internal standard, set its peak to 0 ppm. If no internal standard was used, the residual solvent peak can be used for referencing (e.g., DMSO at δ 2.50 ppm).

-

Integrate all the peaks in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

-

Perform peak picking to determine the precise chemical shift of each signal.

-

Causality Behind Experimental Choices

-

Choice of Solvent: The choice of deuterated solvent is critical. DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. Importantly, it allows for the observation of exchangeable protons like the N-H of the imidazole ring. If solubility is an issue, other solvents such as CDCl₃ or D₂O can be considered, but be aware that the N-H proton will likely exchange in D₂O.

-

Sample Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good balance between achieving a strong signal-to-noise ratio and avoiding concentration-dependent effects on chemical shifts.[3]

-

Pulse Angle and Relaxation Delay: For quantitative analysis, it is crucial that the nuclei have fully relaxed back to their equilibrium state before the next pulse is applied. A smaller pulse angle (e.g., 30-45°) and an adequate relaxation delay ensure that the peak integrals are directly proportional to the number of protons.[4]

Conclusion

The ¹H NMR spectrum of 2-(dimethoxymethyl)-1H-imidazole is a powerful tool for its structural confirmation and purity assessment. This guide has provided a detailed prediction of its spectrum, including the chemical shifts and multiplicities of all proton signals. By following the robust experimental protocol outlined, researchers can confidently acquire high-quality and reproducible NMR data. A thorough understanding of the principles behind the ¹H NMR spectrum of this key synthetic intermediate will undoubtedly aid in the efficient development of novel imidazole-based therapeutics.

References

- Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Dalton Transactions, 48(42), 16045-16058.

- Tomi, I. H. R., et al. (2014). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. Medicinal Chemistry Research, 23(8), 3533-3543.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Benincori, T., Brenna, E., & Sannicolò, F. (2000). Studies on the Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2945-2951.

- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-25.

- Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.

- Lázaro-Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Magnetic Resonance in Chemistry, 48(11), 857-864.

- Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 1, pp. 397-448). Bentham Science Publishers.

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

- El Azab, I. H., & Abdel-hafez, S. H. (2015). One-Pot Three-Component Microwave-Assisted Synthesis of Novel Thiazolidinone Derivatives Containing Thieno[d]Pyrimidine-4-One Moiety as Potential Antimicrobial Agents. Molecules, 20(5), 8636-8653.

- Dumić, M., et al. (2021). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Molecules, 26(22), 6985.

- Lázaro-Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Magnetic Resonance in Chemistry, 48(11), 857-864.

- Journal of Organic Chemistry and Pharmaceutical Research. (2014). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding.

- Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides.

- Bottino, F. A., Mineri, G., & Sciotto, D. (1978). A simple 1H nmr conformational study of some heterocyclic azomethines. Tetrahedron, 34(11), 1557-1560.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.

- Royal Society of Chemistry. (2017). c7dt02584j1.pdf.

-

PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.

Sources

In-Depth Technical Guide: 13C NMR Analysis of 2-(Dimethoxymethyl)-1H-imidazole

This guide details the 13C NMR characterization of 2-(dimethoxymethyl)-1H-imidazole (CAS 112655-19-3), a critical protected intermediate in the synthesis of imidazole-based pharmaceuticals.

Core Directive & Structural Context

The analysis of 2-(dimethoxymethyl)-1H-imidazole requires a nuanced understanding of imidazole tautomerism and acetal stability. Unlike simple aromatics, the imidazole ring exists in a dynamic equilibrium that averages the chemical shifts of the C4 and C5 carbons in solution at room temperature. Furthermore, the acetal group at the C2 position introduces specific electronic shielding effects distinct from its parent aldehyde, imidazole-2-carboxaldehyde .

Structural Dynamics: The Tautomeric Equilibrium

In solution (particularly in protic solvents or at ambient temperature), the proton on the pyrrole-like nitrogen (N1) exchanges rapidly with the pyridine-like nitrogen (N3). This rapid exchange renders the C4 and C5 positions chemically equivalent on the NMR timescale, often resulting in a single broad signal or two averaged signals depending on the solvent's ability to stabilize one tautomer.

Key Diagnostic Feature: The presence of a methine signal in the 95–105 ppm range is the definitive confirmation of the acetal functionality, distinguishing it from the carbonyl signal of the parent aldehyde (~180 ppm) or the methylene of the alcohol reduction product (~55–60 ppm).

13C NMR Chemical Shift Data

The following data represents the characteristic chemical shifts for 2-(dimethoxymethyl)-1H-imidazole. Values are derived from comparative analysis of 2-substituted imidazoles and general acetal electronic effects.

Table 1: Characteristic 13C NMR Shifts (δ ppm)

| Carbon Assignment | Chemical Shift (δ ppm) | Signal Type | Electronic Environment |

| C2 (Imidazole Ring) | 143.0 – 146.0 | Quaternary (Cq) | Deshielded by adjacent N atoms and the acetal group. |

| C4 / C5 (Imidazole Ring) | 118.0 – 125.0 | Methine (CH) | Often appears as a single broad peak or two closely spaced peaks due to tautomeric averaging. |

| Acetal Methine (-CH-) | 96.0 – 102.0 | Methine (CH) | Diagnostic Peak. Shielded relative to carbonyl; typical range for acetal carbons. |

| Methoxy (-OCH₃) | 51.0 – 55.0 | Methyl (CH₃) | Typical aliphatic methoxy region. |

Solvent Effects:

-

DMSO-d₆: Strong hydrogen bonding with the imidazole NH can slow proton exchange, potentially resolving C4 and C5 into distinct peaks. The C2 signal may shift slightly downfield due to deshielding interactions with the solvent.

-

CDCl₃: Often promotes rapid tautomerism, leading to sharper averaging of C4/C5 but potential broadening of the NH proton (in 1H NMR).

Mechanistic Interpretation & Causality

The Acetal Shielding Effect

The transformation of the sp² hybridized carbonyl carbon (C=O) of imidazole-2-carboxaldehyde to the sp³ hybridized acetal carbon (CH(OMe)₂) results in a dramatic upfield shift of approximately 80 ppm (from ~180 ppm to ~100 ppm).

-

Mechanism: The loss of the pi-bond reduces magnetic anisotropy deshielding. The high electronegativity of the two oxygen atoms keeps the shift relatively low (around 100 ppm) compared to a standard alkyl group, but significantly shielded compared to the aldehyde.

Imidazole Ring Current and N-Effects

The C2 carbon is the most deshielded ring carbon (~145 ppm) because it is flanked by two electronegative nitrogen atoms.

-

C4 vs. C5: In a static ("frozen") molecule, C4 and C5 are distinct. C5 (adjacent to NH) is typically more shielded than C4 (adjacent to N=). However, the fast exchange observed in this compound averages these electronic environments, resulting in a shift value that is the weighted average of the two states.

Experimental Protocol: Acquisition & Processing

To ensure high-fidelity data, particularly for the quaternary C2 carbon, the following protocol is recommended.

Sample Preparation[1][2][3][4]

-

Solvent Choice: Use DMSO-d₆ (approx. 0.6 mL) for maximum solubility and to stabilize the tautomeric equilibrium via hydrogen bonding. If the compound is an oil or sensitive to moisture, CDCl₃ (neutralized with basic alumina) can be used, but be aware of potential acid-catalyzed hydrolysis of the acetal back to the aldehyde.

-

Concentration: Prepare a solution of 20–50 mg of sample. High concentration is vital for 13C detection due to the low natural abundance (1.1%) of the isotope.

Instrument Parameters

-

Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker systems).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The C2 carbon is quaternary and lacks the Nuclear Overhauser Effect (NOE) enhancement and efficient relaxation pathways of protonated carbons. A short D1 will suppress the C2 signal.

-

Scans (NS): Minimum of 512 scans (approx. 30 mins) to resolve the quaternary C2 peak clearly from baseline noise.

-

Spectral Width: 0 – 220 ppm to ensure capture of any unreacted aldehyde starting material (~180 ppm).

Visualization: Tautomerism & Workflow

The following diagram illustrates the tautomeric equilibrium that leads to signal averaging and the experimental workflow for validating the structure.

Caption: Figure 1. Tautomeric equilibrium of the imidazole ring leads to averaged C4/C5 signals. The workflow emphasizes relaxation delay optimization for quaternary carbon detection.

References

-

General 13C Shifts: Compound Interest. (2015).[1][2] A Guide to 13C NMR Chemical Shift Values. Retrieved January 31, 2026, from [Link]

-

Tautomerism in NMR: Garcia-Baez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-(Dimethoxymethyl)-1H-imidazole

Part 1: Executive Summary & Core Directive

Subject: 2-(Dimethoxymethyl)-1H-imidazole (CAS: 21286-95-9)

Molecular Formula: C

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 2-(dimethoxymethyl)-1H-imidazole. Unlike simple aliphatic acetals, this molecule features a basic imidazole nucleus coupled with a labile dimethoxymethyl acetal group. The interplay between the proton-sequestering imidazole ring and the acid-sensitive acetal moiety dictates a unique fragmentation topology in Electrospray Ionization (ESI) and Electron Impact (EI) modes.

Key Mechanistic Insight: The fragmentation is dominated by "charge-remote" or "charge-proximal" acetal hydrolysis-like pathways. In ESI(+), the protonated molecular ion

Part 2: Mechanistic Fragmentation Analysis[1]

Ionization Physics & Precursor Stability

The imidazole nitrogen (N3) is the most basic site (pKa ~7.0 for the conjugate acid). In ESI(+), protonation occurs preferentially at the N3 position, yielding the precursor

However, under collision-induced dissociation (CID) or high in-source energy, the proton may migrate or "shuttle" to one of the methoxy oxygens, activating the acetal cleavage.

Primary Fragmentation Pathway: The Acetal Cleavage

The defining event in the MS/MS spectrum of 2-(dimethoxymethyl)-1H-imidazole is the expulsion of methanol.

-

Transition: m/z 143

m/z 111 -

Neutral Loss: Methanol (CH

OH, 32 Da) -

Mechanism:

-

Protonation of the methoxy oxygen.

-

C-O bond cleavage releases neutral methanol.

-

Formation of a cationic species at C2. This ion is not a simple carbocation; it is a resonance-stabilized oxocarbenium ion (or a protonated 2-formylimidazole equivalent).

-

Diagnostic Value: This transition is highly specific to dimethyl acetals and serves as a confirmation of the acetal integrity.

-

Secondary Fragmentation: Carbonyl Loss

The fragment at m/z 111 (C

-

Transition: m/z 111

m/z 83 -

Neutral Loss: Carbon Monoxide (CO, 28 Da)

-

Mechanism: The oxocarbenium ion rearranges to expel CO, leaving a methylated imidazole cation radical or a cyclic aziridine-like species (C

H

Tertiary Fragmentation: Ring Disintegration

At higher collision energies (CE > 35 eV), the stable imidazole ring begins to fragment.

-

Transition: m/z 83

m/z 56 -

Neutral Loss: Hydrogen Cyanide (HCN, 27 Da)

-

Mechanism: A classic retro-Diels-Alder (RDA) type cleavage or ring opening common to nitrogen heterocycles.

Part 3: Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, follow this protocol. This workflow includes a "self-validation" step using the in-source fragmentation behavior as a quality check.

Reagents & Preparation[1][2][3]

-

Solvent: LC-MS grade Methanol/Water (50:50 v/v) + 0.1% Formic Acid.

-

Note: Avoid high concentrations of acid if storing samples, as the acetal hydrolyzes rapidly in acidic aqueous solution. Analyze immediately after dilution.

-

-

Concentration: 1 µg/mL (approx. 7 µM).

Instrument Parameters (ESI-Q-TOF or Orbitrap)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | Imidazole is basic; readily forms [M+H]+. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules. |

| Cone Voltage | 20 - 40 V | Critical: Too high (>50V) will cause in-source loss of MeOH, depleting the precursor. |

| Source Temp | 120°C | Moderate heat prevents thermal degradation of the acetal. |

| Collision Energy | Stepped (10, 20, 40 eV) | Low CE preserves m/z 143; High CE reveals m/z 83 and 56. |

Validation Step (The "Acetal Check")

Before acquiring MS/MS data, perform a full MS1 scan.

-

Pass Criteria: The spectrum must be dominated by m/z 143 .

-

Fail Criteria: If m/z 111 is the base peak in MS1, your acetal has hydrolyzed in the vial or the source voltage is too high. Prepare a fresh sample in pure acetonitrile to confirm.

Part 4: Data Interpretation & Visualization

Fragmentation Table

| Precursor (m/z) | Product (m/z) | Neutral Loss (Da) | Formula of Loss | Identity of Product Ion |

| 143.08 | 111.05 | 32.03 | CH | Oxocarbenium / 2-Formylimidazole cation |

| 111.05 | 83.06 | 27.99 | CO | Methyl-imidazole cation species |

| 83.06 | 56.05 | 27.01 | HCN | Ring fragment (C |

| 143.08 | 125.07 | 18.01 | H | Rare; indicates hydrolysis to aldehyde prior to fragmentation |

Pathway Visualization (Graphviz)

Figure 1: ESI-MS/MS fragmentation pathway of 2-(dimethoxymethyl)-1H-imidazole showing the dominant methanol loss.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Imidazole and Derivatives. National Institute of Standards and Technology.[1][2] Link

- Holčapek, M., et al. (2010). Fragmentation behavior of acetals and ketals in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on acetal MeOH loss).

-

Bowie, J. H., et al. (1970). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry. Link

-

Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Royal Society of Chemistry Advances. Link

-

PubChem. (2024). Compound Summary: 2-(Dimethoxymethyl)-1H-imidazole. National Library of Medicine. Link

Sources

An In-Depth Technical Guide to 2-(Dimethoxymethyl)-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(dimethoxymethyl)-1H-imidazole, a key synthetic intermediate in medicinal chemistry. The document delves into its fundamental physicochemical properties, offers insights into its synthesis and spectroscopic characterization, and explores its reactivity, with a particular focus on its role as a protected precursor to the biologically significant 2-formylimidazole. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights to facilitate the effective utilization of this versatile molecule in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of 2-(Dimethoxymethyl)-1H-imidazole

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Within the vast landscape of imidazole-containing compounds, 2-substituted imidazoles are of particular interest due to their diverse pharmacological activities, including anticancer, antifungal, and antihypertensive properties.[2][3]

A significant challenge in the synthesis of complex 2-substituted imidazoles is the reactivity of the formyl group in 2-formylimidazole (also known as imidazole-2-carboxaldehyde).[4] This aldehyde is a crucial building block but is susceptible to oxidation, reduction, and other nucleophilic attacks, often necessitating the use of a protecting group strategy. 2-(Dimethoxymethyl)-1H-imidazole, the dimethyl acetal of 2-formylimidazole, serves as an excellent stable and protected form of this key aldehyde. Its strategic importance lies in its ability to mask the reactive aldehyde functionality, allowing for chemical manipulations on other parts of the imidazole ring or attached side chains, with the aldehyde being readily regenerated in a subsequent deprotection step.

This guide will provide an in-depth exploration of 2-(dimethoxymethyl)-1H-imidazole, from its fundamental properties to its practical application in synthetic workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental design. The key properties of 2-(dimethoxymethyl)-1H-imidazole are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀N₂O₂ | [5] |

| Molecular Weight | 142.16 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 267.6 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from structural features |

Synthesis and Spectroscopic Characterization

Postulated Synthetic Workflow

The synthesis would proceed via the reaction of 2-formylimidazole with an excess of methanol in the presence of an acid catalyst, such as hydrogen chloride or a sulfonic acid resin. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the acetal.

Caption: Postulated synthesis of 2-(dimethoxymethyl)-1H-imidazole.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 2-(dimethoxymethyl)-1H-imidazole were not found, its characteristic spectroscopic features can be predicted based on the analysis of related imidazole derivatives.[6][7]

The proton NMR spectrum is expected to exhibit the following key signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole C4-H & C5-H | 7.0 - 7.5 | s (or two d) | ~1-2 (if coupled) |

| Acetal CH | 5.5 - 6.0 | s | - |

| Methoxy CH₃ | 3.3 - 3.5 | s | - |

| Imidazole N-H | 10.0 - 12.0 (broad) | s | - |

The broad signal for the N-H proton is a characteristic feature of imidazoles and is due to proton exchange and quadrupole broadening.

The carbon NMR spectrum is anticipated to show the following resonances:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 145 - 155 |

| Imidazole C4 & C5 | 120 - 130 |

| Acetal CH | 95 - 105 |

| Methoxy CH₃ | 50 - 60 |

The infrared spectrum will be informative for confirming the presence of key functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2800 - 3000 | Medium |

| C=N stretch | 1580 - 1650 | Medium |

| C-O stretch (acetal) | 1050 - 1150 | Strong |

The absence of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ would be a key indicator of the successful formation of the acetal from the starting aldehyde.

Reactivity and Synthetic Utility

The primary utility of 2-(dimethoxymethyl)-1H-imidazole lies in its ability to act as a stable, protected precursor to 2-formylimidazole. The acetal group is generally stable to basic and nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on the imidazole ring or at other positions of a larger molecule.

Deprotection to 2-Formylimidazole

The regeneration of the aldehyde functionality is typically achieved through acid-catalyzed hydrolysis.[8] This reaction is the reverse of the acetal formation and is driven by the presence of water.

Caption: Acid-catalyzed deprotection to 2-formylimidazole.

Experimental Protocol: Hydrolysis of 2-(Dimethoxymethyl)-1H-imidazole (General Procedure)

-

Dissolve 2-(dimethoxymethyl)-1H-imidazole in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Add an aqueous solution of a strong acid (e.g., 1 M HCl).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-formylimidazole.

-

Purify the product by column chromatography or recrystallization as needed.

Self-Validating System: The progress of the deprotection can be easily monitored by TLC, where the less polar acetal will have a higher Rf value than the more polar aldehyde product. The identity of the product can be confirmed by spectroscopic methods, particularly by the appearance of a carbonyl stretch in the IR spectrum and an aldehyde proton signal in the ¹H NMR spectrum.

Reactions at the Imidazole Nitrogen

With the 2-position protected, the imidazole nitrogen atoms are available for various reactions, such as alkylation or acylation. These reactions are crucial for the synthesis of more complex imidazole-based scaffolds.

Applications in Medicinal Chemistry and Drug Development

The imidazole moiety is a privileged scaffold in medicinal chemistry, and the ability to introduce a formyl group at the 2-position opens up a vast chemical space for the synthesis of novel drug candidates.[9][10] 2-Formylimidazole, readily accessible from its dimethyl acetal, is a versatile precursor to a wide range of functional groups.

Potential Synthetic Transformations of 2-Formylimidazole:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig Reaction: To form vinyl-substituted imidazoles.

-

Oxidation: To generate imidazole-2-carboxylic acid and its derivatives.

-

Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

These transformations allow for the construction of diverse molecular architectures with the potential for a wide range of biological activities, including but not limited to:

-

Anticancer Agents: Many imidazole-containing compounds have shown promise as anticancer drugs.[11]

-

Antifungal Agents: The imidazole core is a well-known pharmacophore in antifungal drugs.

-

Enzyme Inhibitors: The imidazole ring can act as a key binding motif in the active site of various enzymes.

Conclusion

2-(Dimethoxymethyl)-1H-imidazole is a strategically important synthetic intermediate that provides a stable and versatile protected form of the highly reactive 2-formylimidazole. Its use allows for the selective functionalization of the imidazole core, enabling the synthesis of complex molecules with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering a valuable resource for researchers in the field of medicinal chemistry. The principles and protocols outlined herein are designed to be both informative and practical, empowering scientists to effectively leverage this key building block in their synthetic endeavors.

References

- Loksha, Y. M., et al. (2004). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. Request PDF.

-

ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

- Hossaini, Z., et al. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Molecular Structure.

- Google Patents. (n.d.). Imidazole synthesis - US3715365A.

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. Retrieved from [Link]

- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

- ResearchGate. (2025).

- Padwa, A., et al. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.

- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

- Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- ResearchGate. (2025). Hydrolysis of Imidazole-2-ylidenes.

-

Semantic Scholar. (n.d.). Potential of FTIR spectroscopy in chemical characterization of Termitomyces Pellets. Retrieved from [Link]

- PubMed. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights.

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

- PMC - NIH. (2025).

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

- ScienceDirect. (2025).

-

ResearchGate. (n.d.). FTIR spectra of studied M(II) formate-imidazole complexes and sodium.... Retrieved from [Link]

Sources

- 1. FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US3715365A - Imidazole synthesis - Google Patents [patents.google.com]

- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Stability Profile & Storage Protocols for 2-(dimethoxymethyl)-1H-imidazole

This guide provides an in-depth technical analysis of the stability and storage requirements for 2-(dimethoxymethyl)-1H-imidazole . It is designed for researchers utilizing this compound as a "masked" form of 2-formylimidazole in pharmaceutical synthesis or coordination chemistry.

Executive Summary

2-(dimethoxymethyl)-1H-imidazole serves as a crucial synthetic equivalent to 2-formylimidazole. While the acetal moiety protects the reactive aldehyde from oxidation and polymerization, it introduces significant moisture sensitivity. The compound’s stability is governed by a "basicity-hydrolysis paradox": the imidazole ring is basic, yet the acetal group is acid-labile. Successful handling requires the strict exclusion of moisture and acidic vapors (including atmospheric CO₂) to prevent autocatalytic degradation.

Part 1: Chemical Profile & Critical Instability Factors

The Structural Duality

The stability of this molecule is defined by the interaction between two functional groups:

-

The Imidazole Ring (Basic): With a pKa ~7.0 (for the conjugate acid), the N3 nitrogen can accept protons.

-

The Dimethyl Acetal (Acid-Labile): This group is stable to base/nucleophiles but rapidly hydrolyzes in the presence of Brønsted acids.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary failure mode is the hydrolysis of the acetal to 2-formylimidazole and methanol. This reaction is thermodynamically favored in the presence of water but kinetically slow at neutral pH. However, trace acids catalyze the reaction.

The "Hidden" Acid Source:

Standard laboratory chloroform (

Mechanism of Action

The hydrolysis follows an A1 mechanism. The protonation of the methoxy oxygen is the rate-limiting step.

Figure 1: Acid-catalyzed hydrolysis pathway converting the stable acetal storage form into the reactive aldehyde.

Part 2: Storage & Handling Protocols

To maintain purity >98%, the following protocols must be implemented. This system relies on the principle of Acid-Moisture Exclusion .

Environmental Control Table

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (± 5°C) | Reduces kinetic energy for hydrolysis; prevents potential polymerization of any formed aldehyde. |

| Atmosphere | Argon or Nitrogen | Essential.[1] Atmospheric CO₂ dissolves in surface moisture to form carbonic acid, catalyzing hydrolysis. |

| Container | Amber Glass | Protects from light (though less critical than moisture). |

| Closure | Teflon-lined Screw Cap | Prevents moisture ingress better than standard polyethylene snap-caps. |

| Desiccant | P2O5 or Silica Gel | Secondary containment in a desiccator is required for long-term storage (>1 month). |

The "Dry-Box" Protocol

For synthesis campaigns, do not store the main bulk container on the bench.

-

Aliquot: Upon receipt, split the material into single-use vials inside a glovebox or under an inert stream.

-

Seal: Parafilm is insufficient. Use electrical tape or shrink bands over caps for freezer storage.

-

Thaw: Allow vials to reach room temperature before opening to prevent condensation on the cold solid.

Part 3: Analytical Validation (The "Observer Effect")

Many researchers falsely report this compound as impure because they degrade it during analysis.

NMR Spectroscopy Best Practices

-

Avoid: Untreated

(often acidic). -

Recommended:

or -

Protocol: If

must be used, filter it through a small plug of basic alumina or add anhydrous

HPLC Method Development

Standard acidic mobile phases (e.g., 0.1% TFA) will hydrolyze the acetal on the column, resulting in split peaks (acetal + aldehyde).

Recommended Mobile Phase:

-

Buffer: 10mM Ammonium Bicarbonate (pH ~8.0) or Ammonium Acetate (pH ~7.0).

-

Column: C18 (Base-deactivated silica).

-

Detection: UV @ 220 nm (imidazole ring absorption).

Quality Control Workflow

Figure 2: Analytical workflow designed to prevent artifactual degradation during Quality Control.

Part 4: Synthetic Utility & Deprotection

When the aldehyde functionality is required, the acetal must be removed.

-

Deprotection Condition: 5% Aqueous HCl or 1M Acetic Acid at Room Temperature.

-

Reaction Time: Typically 1–4 hours.

-

Monitoring: Disappearance of the methoxy singlet (approx. 3.3 ppm) and appearance of the aldehyde proton (approx. 9.6 ppm) in NMR.

-

Note: The resulting 2-formylimidazole is significantly less stable than the acetal and should be used immediately in subsequent steps (e.g., reductive amination or Horner-Wadsworth-Emmons reactions).

References

-

Koolpe, G. A., et al. (1991).[2] "Synthesis and muscarinic activity of 2-substituted imidazoles." Journal of Medicinal Chemistry, 34(4), 1368–1376. Link

- Key Insight: Establishes the synthesis and stability profile of 2-(dimethoxymethyl)-1H-imidazole as a precursor.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

- Key Insight: Authoritative source on acetal stability kinetics and hydrolysis mechanisms.

-

Bastiaansen, L. A. M., et al. (1986).[2] "Modified synthesis of 2-formylimidazole." Journal of Organic Chemistry, 51(10), 1891–1894. Link

- Key Insight: Discusses the handling of imidazole aldehydes and their protected forms.

-

Sigma-Aldrich. (2024).[3] "Safety Data Sheet: Imidazole Derivatives." Link

- Key Insight: General handling for hygroscopic imidazole derivatives (Note: Specific CAS 17289-26-8 often refers to the N-methyl analog; always verify structure via NMR).

Sources

An In-Depth Technical Guide to the Solubility of 2-(Dimethoxymethyl)-1H-imidazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(dimethoxymethyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a framework for understanding and predicting its solubility based on fundamental physicochemical principles and structural analogy. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine the thermodynamic solubility of 2-(dimethoxymethyl)-1H-imidazole in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility profile for process development, formulation, and analytical method design.

Introduction: The Significance of 2-(Dimethoxymethyl)-1H-imidazole

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] 2-Substituted imidazoles, in particular, are pivotal building blocks for a wide array of pharmacologically active agents. 2-(Dimethoxymethyl)-1H-imidazole (CAS No. 112655-19-3) serves as a protected form of the highly reactive imidazole-2-carboxaldehyde, making it a crucial intermediate in the synthesis of more complex molecules.[2][3] Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation.[4]

A thorough literature search reveals a notable gap in publicly available, quantitative solubility data for 2-(dimethoxymethyl)-1H-imidazole. This guide, therefore, adopts a dual approach: firstly, to predict its solubility profile based on its structural attributes and the known behavior of related compounds, and secondly, to provide a robust, self-validating experimental methodology for its precise determination.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility.[5] Key properties of 2-(dimethoxymethyl)-1H-imidazole are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 112655-19-3 | [2] |

| Molecular Formula | C₆H₁₀N₂O₂ | [2][6] |

| Molecular Weight | 142.16 g/mol | [2] |

| Appearance | Predicted to be a solid or oil | General knowledge |

| Predicted XlogP | -0.3 | [6] |

| Predicted pKa | ~6.95 (for the conjugate acid) | [7] (by analogy to imidazole) |

The predicted XlogP value of -0.3 suggests that 2-(dimethoxymethyl)-1H-imidazole is a relatively polar molecule, which will significantly influence its solubility in various organic solvents.[6]

Synthesis of 2-(Dimethoxymethyl)-1H-imidazole

Before its solubility can be studied, the compound must be synthesized and purified. A common and effective route to 2-(dimethoxymethyl)-1H-imidazole is through the acetal protection of imidazole-2-carboxaldehyde.[8]

Experimental Protocol: Synthesis

Reaction Scheme:

Imidazole-2-carboxaldehyde + 2 CH₃OH ⇌ 2-(Dimethoxymethyl)-1H-imidazole + H₂O

Materials:

-

Imidazole-2-carboxaldehyde

-

Methanol (anhydrous)

-

Dry Hydrogen Chloride (gas) or a suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Suitable reaction flask and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, a condenser, and a gas inlet (if using HCl gas).

-

Dissolution: Dissolve imidazole-2-carboxaldehyde in an excess of anhydrous methanol in the reaction flask.

-

Catalysis: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure 2-(dimethoxymethyl)-1H-imidazole.

Theoretical Principles and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[1]

Structural Analysis of 2-(Dimethoxymethyl)-1H-imidazole

To predict its solubility, we must analyze the functional groups present in the molecule:

Caption: Key functional groups of 2-(dimethoxymethyl)-1H-imidazole.

-

Imidazole Ring: This aromatic heterocycle is highly polar. The N-H group can act as a hydrogen bond donor, and the sp² hybridized nitrogen (N-3) is a hydrogen bond acceptor.[9]

-

Dimethoxymethyl Group: The two ether oxygens are polar and can act as hydrogen bond acceptors.

Influence of Solvent Properties

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. Strong interactions are expected between the solvent and both the imidazole ring and the dimethoxymethyl group, leading to high solubility .

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They will interact favorably with the N-H of the imidazole ring and the polar C-O bonds. Good to moderate solubility is predicted.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The polar nature of 2-(dimethoxymethyl)-1H-imidazole will lead to weak solute-solvent interactions, resulting in low solubility .

Predicted Solubility Table

Based on the principles above, a qualitative prediction of solubility is presented in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding (donor and acceptor) and polar interactions. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity; weak van der Waals forces dominate. |

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, a robust experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10]

Experimental Workflow

The following diagram outlines the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Pure, dry 2-(dimethoxymethyl)-1H-imidazole

-

A range of organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled environment

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC with a UV detector or a UV-Vis spectrophotometer

-

HPLC columns suitable for polar compounds (e.g., C18)[11]

Procedure:

-

Preparation of Calibration Standards: a. Accurately weigh a small amount of 2-(dimethoxymethyl)-1H-imidazole and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to make a stock solution of known concentration. b. Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards of known concentrations. c. Analyze these standards by HPLC-UV or UV-Vis to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Sample Preparation for Solubility Measurement: a. To a series of vials, add a measured volume (e.g., 1 mL) of each organic solvent to be tested. b. Add an excess amount of solid 2-(dimethoxymethyl)-1H-imidazole to each vial. "Excess" means that undissolved solid should be clearly visible after equilibration. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker or roller system in a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.[12] A preliminary time-course experiment can be run to confirm when the concentration in the liquid phase reaches a plateau.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. To separate the saturated solution (supernatant) from the undissolved solid, either: i. Centrifuge the vials at high speed. ii. Filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). Ensure the filter does not adsorb the compound by pre-rinsing it with a small amount of the saturated solution.

-

Analysis: a. Carefully take a known aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to bring its concentration within the range of the previously prepared calibration curve. c. Analyze the diluted sample using the same HPLC-UV or UV-Vis method used for the calibration standards.

-

Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original saturated solution. This value is the thermodynamic solubility of 2-(dimethoxymethyl)-1H-imidazole in that specific solvent at the tested temperature.

Safety Precautions

As with any chemical research, appropriate safety measures are essential.

-